molecular formula C25H20N2O5 B3590003 N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE

N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B3590003
M. Wt: 428.4 g/mol
InChI Key: BJVDWKLWOHVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzodioxole and dimethoxyphenyl groups. These structural elements contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated quinoline derivatives, benzodioxole, and dimethoxybenzene, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen, nitro, or alkyl groups, resulting in a diverse array of derivatives with potentially unique properties and applications.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known pharmacological properties.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which contains the benzodioxole moiety, are used as insecticide synergists.

    Dimethoxyphenyl Derivatives: Compounds such as verapamil, which contains dimethoxyphenyl groups, are used as calcium channel blockers in medicine.

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both benzodioxole and dimethoxyphenyl groups on the quinoline core creates a compound with potential for diverse applications and interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-29-16-8-9-18(23(12-16)30-2)21-13-19(17-5-3-4-6-20(17)27-21)25(28)26-15-7-10-22-24(11-15)32-14-31-22/h3-13H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVDWKLWOHVEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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